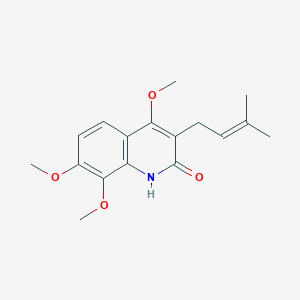
Preskimmianin
Übersicht
Beschreibung
The term "Preskimmianine" does not directly appear in the provided papers, but it seems to be a precursor or related compound to "Skimmianine" (SM), which is discussed in the third paper. Skimmianine is a furoquinoline alkaloid found in plants of the Rutaceae family and has been identified as a major component in medicinal plants of this family. It has a variety of pharmacological activities, including antimicrobial, antiparasitic, anti-inflammatory, and cytotoxic effects .
Synthesis Analysis
The synthesis of Skimmianine begins with anthranilic acid and proceeds through a series of steps that involve the formation of a hetero-tricyclic compound. The short synthetic steps are initially derived from 2,4,7,8-tetramethoxyquinoline. This suggests that the synthesis of Preskimmianine, if it is a precursor to Skimmianine, would involve similar starting materials and possibly a similar synthetic pathway .
Molecular Structure Analysis
While the exact molecular structure of Preskimmianine is not provided, Skimmianine itself is a complex organic molecule with a hetero-tricyclic structure. The pharmacokinetic behavior of Skimmianine in rats involves changes to the double bond between C2 and C3, as well as alterations to the methoxy groups, which are key structural features of the molecule .
Chemical Reactions Analysis
The chemical reactions involving Skimmianine are not detailed in the provided papers. However, given its biological activity, it likely interacts with various biomolecules within the body, leading to its diverse pharmacological effects. The modifications to its double bond and methoxy groups during pharmacokinetic processes suggest that it may undergo oxidation or demethylation reactions .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Preskimmianin: wurde als potenzieller Acetylcholinesterase (AChE)-Hemmer identifiziert. AChE-Hemmer sind eine Klasse von Verbindungen, die die cholinerge Übertragung durch Blockierung des Abbaus von Acetylcholin verstärken können, was bei der Behandlung der Alzheimer-Krankheit (AD) von Vorteil ist. Durch die Hemmung von AChE könnte this compound möglicherweise kognitive Defizite bei AD-Patienten lindern und als krankheitsmodifizierendes Mittel wirken, indem es die Aggregation von β-Amyloid-Peptid zu Amyloid-Plaques verhindert .
Neuroprotektion
Studien haben gezeigt, dass This compound neuroprotektive Wirkungen zeigt. Es wurde auf seine Wirksamkeit bei der Reduzierung der Produktion von pro-inflammatorischen Mediatoren in Lipopolysaccharid (LPS)-aktivierten BV-2-Mikroglia untersucht. Dies deutet darauf hin, dass this compound bei der Behandlung neuroinflammatorischer Erkrankungen von Vorteil sein könnte und Neuronen vor Schäden schützen könnte, die durch Neurotoxizität verursacht werden .
Entzündungshemmende Aktivität
Die entzündungshemmenden Eigenschaften von This compound sind bemerkenswert. Es wurde festgestellt, dass es die Produktion von Entzündungszytokinen wie TNFα und IL-6 hemmt und auch die Sekretion von NO und PGE2 reduziert . Diese Ergebnisse zeigen, dass this compound zur Entwicklung von Behandlungen für verschiedene Entzündungskrankheiten eingesetzt werden könnte.
Antikrebsaktivität
This compound: wurde aus Pflanzen isoliert, die in pharmakologischen Studien eine Antikrebsaktivität gezeigt haben . Während die direkten Antikrebswirkungen von this compound nicht umfassend untersucht wurden, deutet sein Vorkommen in diesen Pflanzen auf mögliche Anwendungen in der Krebsforschung hin, möglicherweise als Leitverbindung für die Entwicklung neuer Antikrebsmedikamente.
Antispasmodische und analgetische Aktivität
Traditionelle Anwendungen von Pflanzen, die This compound enthalten, umfassen die Behandlung von Magen-Darm-Erkrankungen, die auf seine antispasmodischen und analgetischen Eigenschaften zurückzuführen sein können . Dies deutet auf eine mögliche Anwendung bei der Entwicklung von Behandlungen für Erkrankungen hin, die Muskelkrämpfe und Schmerzen beinhalten.
Acetylcholinesterase-Hemmer zur kognitiven Verbesserung
Neben seiner potenziellen Verwendung bei der AD-Behandlung könnte This compound als AChE-Hemmer zur kognitiven Verbesserung bei anderen neurologischen Erkrankungen untersucht werden, bei denen cholinerge Defizite eine Rolle spielen . Dazu könnten Erkrankungen wie Demenz, Parkinson-Krankheit und andere gehören, bei denen die kognitiven Funktionen beeinträchtigt sind.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Preskimmianine is a biogenetic precursor of skimmianine . It has been found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells . It also shows strong binding affinity with ESR1, PPARG, IL6, TP53, and EGFR .
Mode of Action
Preskimmianine, as an acetylcholinesterase (AChE) inhibitor, prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, preskimmianine increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biosynthesis of preskimmianine starts from anthranilic acid, which is abundant in the family Rutaceae . The process involves several steps, including the formation of anthraniloyl-CoA, extension of the side chain by adding malonyl-CoA, cyclization to form a heterocyclic system, alkylation at the C-3 position, and cyclization on the dimethylallyl sidechain .
Pharmacokinetics
The pharmacokinetic progress of preskimmianine in rats mostly involves changes of the double bond C2-C3 and methoxy groups . .
Result of Action
Preskimmianine’s inhibition of AChE can potentially alleviate the cognitive defects in Alzheimer’s disease patients by elevating acetylcholine levels . It also shows anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated BV2 cells .
Eigenschaften
IUPAC Name |
4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEZQCLAAGSHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Preskimmianine and where is it found?
A1: Preskimmianine is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].
Q2: Has Preskimmianine been investigated for any biological activities?
A2: While Preskimmianine itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing Preskimmianine, alongside other alkaloids, have shown some promising activities:
- Antifungal Activity: Extracts from Acronychia oligophylebia containing Preskimmianine exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].
- Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained Preskimmianine, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the structure of Preskimmianine?
A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Preskimmianine, they highlight its close structural relationship to Skimmianine. Preskimmianine is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on Preskimmianine would be required to obtain the detailed structural information.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



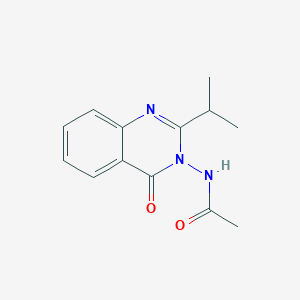
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)




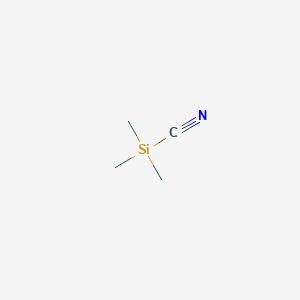
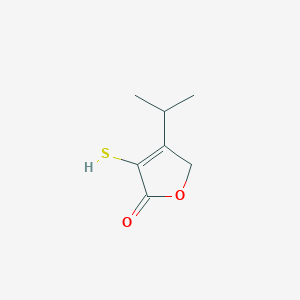
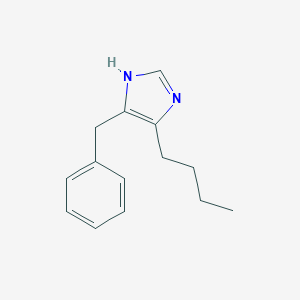
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

